molecular formula C20H26N2O3S B5576300 1-(methylsulfonyl)-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide

1-(methylsulfonyl)-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide

Cat. No.: B5576300
M. Wt: 374.5 g/mol
InChI Key: UCQVNAGMGYIDHM-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16641387 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ligand-Target Interactions

Compounds structurally related to 1-(methylsulfonyl)-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide have been identified as ligands for various receptors, indicating their potential in modulating receptor activity. For instance, piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have shown high binding affinities for 5-HT(6) serotonin receptors, with specific derivatives exhibiting selectivity over other serotonin and dopamine receptors (Park et al., 2011). This suggests that compounds like this compound could serve as tools in studying receptor dynamics or as leads in the development of receptor-targeted therapies.

Chemical Synthesis and Drug Development

Research has also explored the synthesis and application of similar compounds in drug development. A study described the synthesis and structure-activity relationships of (piperazin-1-yl-phenyl)-arylsulfonamides, identifying compounds with high affinities for 5-HT(2C) and 5-HT(6) receptors, indicating their potential as atypical antipsychotic agents (Park et al., 2010). Such studies demonstrate the role of sulfonyl-containing piperidine derivatives in medicinal chemistry, suggesting that this compound could be of interest in the development of new therapeutic agents.

Analytical Chemistry Applications

In analytical chemistry, related compounds have been utilized in the development of sensitive and selective methods for drug determination in biological matrices. For example, a method for determining a non-peptide oxytocin receptor antagonist in human plasma highlights the importance of such compounds in pharmacokinetic studies and drug monitoring (Kline et al., 1999). This indicates the potential utility of this compound in analytical methodologies, especially those related to the detection and quantification of drugs and metabolites in complex biological samples.

Safety and Hazards

The safety and hazards associated with this compound are not available in the search results. Safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Properties

IUPAC Name

1-methylsulfonyl-N-(3-naphthalen-1-ylpropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-26(24,25)22-14-6-11-18(15-22)20(23)21-13-5-10-17-9-4-8-16-7-2-3-12-19(16)17/h2-4,7-9,12,18H,5-6,10-11,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQVNAGMGYIDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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